2,4-Difluoro-5-sulfamyl-benzoic acid
Description
2,4-Difluoro-5-sulfamyl-benzoic acid (CAS: 30170-04-8) is a fluorinated benzoic acid derivative with the molecular formula C₇H₅F₂NO₄S . The compound features fluorine atoms at the 2- and 4-positions of the benzene ring and a sulfamyl (-SO₂NH₂) group at the 5-position. This structural configuration confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of fluorine and the sulfonamide group.
Properties
Molecular Formula |
C7H5F2NO4S |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2,4-difluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5F2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
BIWABNSEOIQEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 2,4-difluoro-5-sulfamyl-benzoic acid with key analogs:
Physicochemical and Pharmacological Insights
- Acidity and Solubility : The sulfamyl group in this compound significantly lowers its pKa compared to analogs with hydroxyl (-OH) or methoxy (-OCH₃) groups . This enhances solubility in polar solvents, making it suitable for aqueous formulations. In contrast, diethylsulfamoyl derivatives (e.g., 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid) exhibit reduced solubility due to bulky alkyl groups .
- Reactivity : Bromo and iodo analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) are valuable intermediates in cross-coupling reactions, whereas the sulfamyl group enables hydrogen bonding and targeted enzyme interactions .
- Pharmacological Potential: The sulfamyl group’s ability to inhibit carbonic anhydrase suggests therapeutic relevance in glaucoma or edema. Chlorinated analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) may lack this specificity but could serve as antioxidants .
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